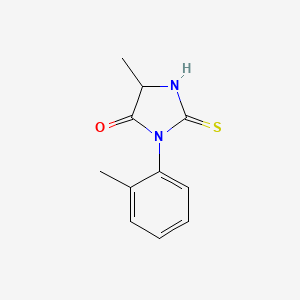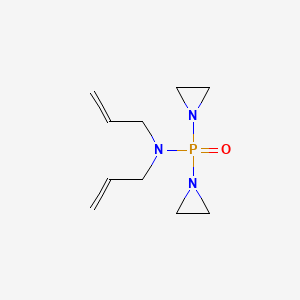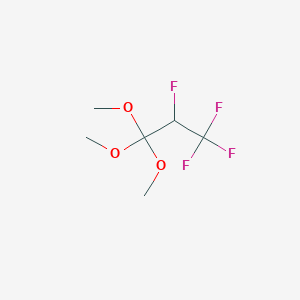
1,1,1,2-Tetrafluoro-3,3,3-trimethoxypropane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1,1,2-Tetrafluoro-3,3,3-trimethoxypropane is an organic compound with the molecular formula C6H10F4O3 It is characterized by the presence of four fluorine atoms and three methoxy groups attached to a propane backbone
Métodos De Preparación
The synthesis of 1,1,1,2-Tetrafluoro-3,3,3-trimethoxypropane typically involves the reaction of appropriate fluorinated precursors with methanol under specific conditions. Industrial production methods may include:
Fluorination: Starting with a suitable hydrocarbon, fluorination is carried out using fluorine gas or other fluorinating agents.
Análisis De Reacciones Químicas
1,1,1,2-Tetrafluoro-3,3,3-trimethoxypropane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding carbonyl compounds.
Reduction: Reduction reactions can convert it into less oxidized forms, often using reducing agents like lithium aluminum hydride.
Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions, using reagents such as halides or nucleophiles.
Aplicaciones Científicas De Investigación
1,1,1,2-Tetrafluoro-3,3,3-trimethoxypropane has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of fluorinated compounds.
Biology: Its unique structure makes it a candidate for studying interactions with biological molecules.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism by which 1,1,1,2-Tetrafluoro-3,3,3-trimethoxypropane exerts its effects involves interactions with molecular targets such as enzymes and receptors. The fluorine atoms can influence the compound’s reactivity and binding affinity, while the methoxy groups can affect its solubility and distribution within biological systems.
Comparación Con Compuestos Similares
1,1,1,2-Tetrafluoro-3,3,3-trimethoxypropane can be compared with other fluorinated and methoxylated compounds:
1,1,1,2-Tetrafluoro-3-iodopropane: Similar in fluorination but with an iodine atom instead of methoxy groups.
1,1,1,3-Tetrachloro-2,2,3,3-tetrafluoropropane: Contains chlorine atoms and is used in different industrial applications.
1,1,2,2-Tetrafluoroethane: A simpler fluorinated compound used as a refrigerant.
These comparisons highlight the unique combination of fluorine and methoxy groups in this compound, which imparts distinct chemical and physical properties.
Propiedades
Número CAS |
42415-18-9 |
|---|---|
Fórmula molecular |
C6H10F4O3 |
Peso molecular |
206.14 g/mol |
Nombre IUPAC |
1,1,1,2-tetrafluoro-3,3,3-trimethoxypropane |
InChI |
InChI=1S/C6H10F4O3/c1-11-6(12-2,13-3)4(7)5(8,9)10/h4H,1-3H3 |
Clave InChI |
YCUCGXNLCQYPNN-UHFFFAOYSA-N |
SMILES canónico |
COC(C(C(F)(F)F)F)(OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


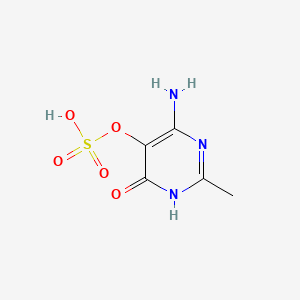
![N-(2-{4-[2-(4-Bromophenyl)hydrazinylidene]-4H-imidazol-5-yl}ethyl)acetamide](/img/structure/B14663158.png)
![1H-Isoindole-1,3(2H)-dione, 2-[2-[(phenylmethyl)thio]ethyl]-](/img/structure/B14663161.png)
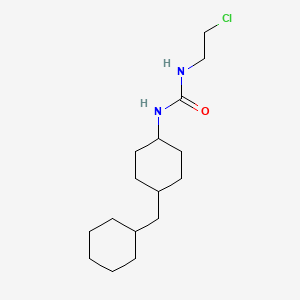
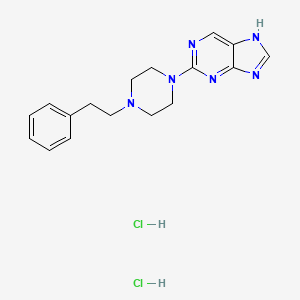
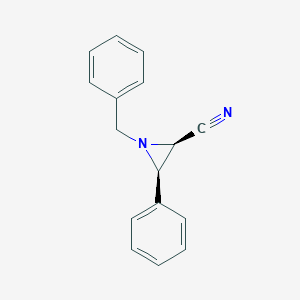
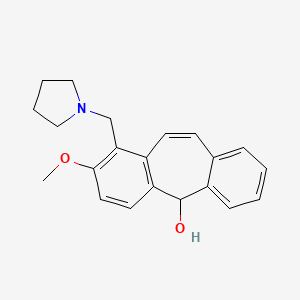
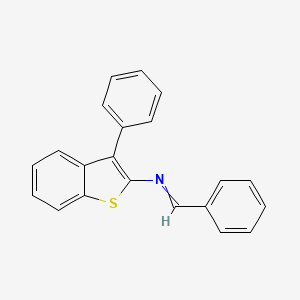
![2,4,6-Trichloro-5-[(3,4,5-trimethoxyphenyl)methyl]pyrimidine](/img/structure/B14663192.png)
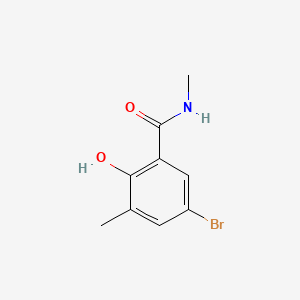
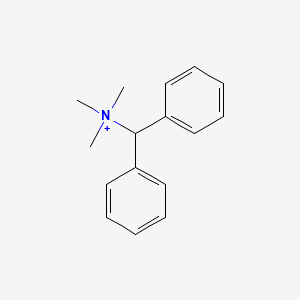
![2-[(E)-hydrazinylidenemethyl]-6-methoxyphenol](/img/structure/B14663212.png)
